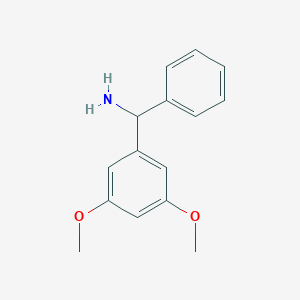
(3,5-Dimethoxyphenyl)-phenylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethoxyphenyl)-phenylmethanamine, commonly known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1974 and gained popularity in the 1990s as a recreational drug. However, its potential as a research chemical has also been explored extensively due to its unique properties.
Mecanismo De Acción
The exact mechanism of action of 2C-H is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This leads to the activation of the phospholipase C pathway, which ultimately results in the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a wide range of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are similar to those of other phenethylamines, such as increased heart rate, blood pressure, and body temperature. It also produces a range of subjective effects, including altered perception, mood, and cognition. However, due to its potency and potential toxicity, it is not recommended for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-H in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system. However, its potential toxicity and legal status as a controlled substance limit its availability and use in research.
Direcciones Futuras
Future research on 2C-H could focus on developing new drugs that target the serotonin system, particularly for the treatment of psychiatric disorders such as depression and anxiety. It could also be used to study the molecular mechanisms of receptor activation and to develop new tools for imaging and manipulating the serotonin system in vivo. However, further research is needed to fully understand the potential therapeutic applications and risks associated with this compound.
Métodos De Síntesis
The synthesis of 2C-H involves the condensation of 3,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting amine is then reacted with benzaldehyde to form the final product.
Aplicaciones Científicas De Investigación
2C-H has been used in scientific research as a tool to study the structure-activity relationship of phenethylamines. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, with a higher affinity than other phenethylamines such as mescaline and MDMA. This makes it a useful compound for studying the molecular mechanisms of receptor activation and for developing new drugs that target the serotonin system.
Propiedades
Número CAS |
135628-64-7 |
|---|---|
Nombre del producto |
(3,5-Dimethoxyphenyl)-phenylmethanamine |
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO2/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 |
Clave InChI |
DVLDCAJGVRGDEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




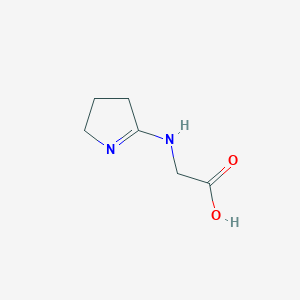



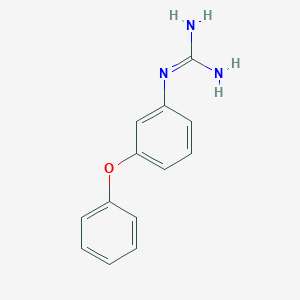
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)



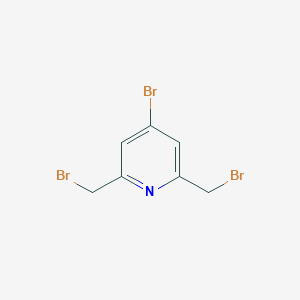
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
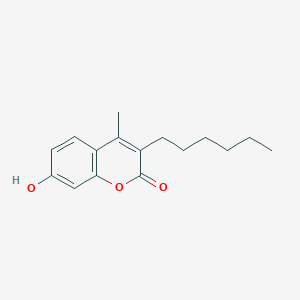
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)